Rhosin hydrochloride

Platelet Biology Thrombosis Research Enantiomer-Specific Pharmacology

Choose Rhosin hydrochloride for unambiguous RhoA-specific inhibition. Unlike ROCK inhibitors (Y-27632, Fasudil) with broad kinase profiles, Rhosin binds RhoA directly (Kd=0.4μM) and blocks GEF-catalyzed activation without Cdc42/Rac1 cross-reactivity. Essential for discriminating upstream RhoA-GEF from downstream ROCK signaling. For platelet research, enantiomerically defined S-G04 ensures enhanced potency. Selectively reduces MCF-7 cancer mammospheres while sparing MCF-10A non-cancerous cells (EC50 30-50μM). Promotes neurite outgrowth with NGF and stress resilience via D1-MSN plasticity. ≥98% purity, ambient shipping.

Molecular Formula C20H19ClN6O
Molecular Weight 394.9 g/mol
Cat. No. B610473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhosin hydrochloride
SynonymsRhosin hydrochloride;  Rhosin HCl; 
Molecular FormulaC20H19ClN6O
Molecular Weight394.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H/b25-11+;/t16-;/m1./s1
InChIKeySFRGBDFQSLZYLF-GRYLRVQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhosin Hydrochloride: A RhoA-Specific GTPase Inhibitor for Targeted Rho Signaling Research and Oncology Applications


Rhosin hydrochloride (CAS 1281870-42-5) is a small-molecule inhibitor that specifically targets the RhoA subfamily of Rho GTPases [1]. It functions by binding directly to RhoA at a surface groove essential for guanine nucleotide exchange factor (GEF) recognition, thereby blocking GEF-catalyzed GTP loading and RhoA activation . Rhosin hydrochloride exhibits a dissociation constant (Kd) of approximately 0.4 μM (354 nM) for RhoA and does not interact with related GTPases Cdc42 or Rac1, nor with the GEF LARG [1]. This compound has demonstrated utility in cancer metastasis research, platelet activation studies, and neurobiology applications involving neurite outgrowth and stress resilience [2].

Why Generic Rho Pathway Inhibitors Cannot Substitute for Rhosin Hydrochloride in Experimental Workflows


Not all Rho pathway inhibitors are interchangeable for precise experimental applications. Widely used compounds such as Y-27632 and Fasudil target Rho-associated coiled-coil kinase (ROCK), acting downstream of RhoA activation and affecting multiple Rho family members indirectly . In contrast, Rhosin hydrochloride operates at the level of RhoA-GEF interaction, directly preventing RhoA activation without interfering with Cdc42 or Rac1 signaling [1]. Furthermore, even among RhoA-targeting compounds, critical differences exist: Rhosin/G04 exists as a pair of enantiomers where S-G04 is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation [2], and newer analogs such as JK-136 exhibit >140-fold greater binding affinity for RhoA compared to Rhosin [3]. Substituting a ROCK inhibitor for a RhoA-specific inhibitor, or using an undefined enantiomeric mixture, can lead to fundamentally different experimental outcomes and misinterpretation of RhoA-specific biological functions.

Rhosin Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


S-G04 Enantiomer Demonstrates Superior Potency vs. R-G04 in RhoA Activation and Platelet Aggregation Assays

Rhosin/G04 contains a pair of enantiomers (S-G04 and R-G04). In direct head-to-head comparison, S-G04 is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation [1]. This stereochemical differentiation is critical for experimental reproducibility, as undefined enantiomeric mixtures may yield variable potency. Furthermore, S-G04 exhibits reversible inhibitory effects and is capable of inhibiting platelet activation stimulated by diverse agonists including thrombin, ADP, U46619, and arachidonic acid [1].

Platelet Biology Thrombosis Research Enantiomer-Specific Pharmacology

Rhosin Hydrochloride Exhibits RhoA-Specific GEF Interaction Inhibition Without Cross-Reactivity to Cdc42 or Rac1

Rhosin hydrochloride specifically binds to RhoA to inhibit RhoA-GEF interaction with a Kd of approximately 0.4 μM (354 nM) and does not interact with Cdc42 or Rac1, nor with the GEF LARG [1]. In contrast, ROCK inhibitors such as Y-27632 and Fasudil act downstream of RhoA and lack this direct RhoA-GEF targeting specificity . Additionally, Rhosin specifically inhibits GEF activation of RhoA in cells without affecting Cdc42 or Rac1 signaling activities [1].

GTPase Signaling Selectivity Profiling GEF Inhibition

JK-136 Demonstrates >140-Fold Greater Binding Affinity for RHOA Compared to Rhosin in Gastric Cancer Models

In a rational design study for gastric cancer therapeutics, researchers developed JK-136 and JK-139 as optimized anti-RHOA hydrazide derivatives. JK-136's binding affinity for RHOA was >140-fold greater than Rhosin, a nonclinical RHOA inhibitor [1]. Network analysis of JK-136/-139 versus Rhosin treatments indicated differential downregulation of the sphingosine-1-phosphate pathway, an emerging cancer metabolic pathway involved in cell migration and motility [1].

Gastric Cancer RHOA Inhibitor Optimization Binding Affinity

Rhosin Selectively Reduces MCF-7 Breast Cancer Mammospheres Over MCF-10A Non-Cancerous Mammospheres

Rhosin inhibits RhoA activity at concentrations of 10 and 30 μM and selectively reduces the number and size of MCF-7 breast cancer cell mammospheres over MCF-10A non-cancerous cell mammospheres [1]. This selective anti-tumor activity is supported by findings that Rhosin suppresses mammosphere formation in MCF7, but not the non-tumorigenic MCF10A, cultures . In NIH 3T3 cells, Rhosin strongly inhibits RhoA-GTP formation with an EC50 of 10-30 μM, and reduces RhoA and p-MLC1 activities in MCF7 cell-derived mammospheres with an EC50 of 30-50 μM .

Breast Cancer Cancer Stem Cells Mammosphere Assay

Rhosin Hydrochloride: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Enantiomer-Defined Antiplatelet and Thrombosis Research

Laboratories investigating RhoA's role in platelet activation and thrombosis should utilize enantiomerically defined Rhosin/G04 preparations. The S-G04 enantiomer demonstrates significantly enhanced potency over R-G04 in inhibiting RhoA activation and platelet aggregation under diverse agonist stimulation (collagen, thrombin, ADP, U46619, arachidonic acid) [1]. This scenario is particularly relevant for studies seeking reversible RhoA inhibition without permanent platelet suppression, distinguishing Rhosin from irreversible antiplatelet agents like aspirin and clopidogrel.

RhoA-Specific Pathway Dissection Distinct from ROCK-Mediated Signaling

Researchers requiring precise discrimination between upstream RhoA-GEF activation and downstream ROCK-mediated effects should select Rhosin hydrochloride over ROCK inhibitors such as Y-27632 or Fasudil. Rhosin directly binds RhoA (Kd = 0.4 μM) and prevents GEF-catalyzed activation without interacting with Cdc42 or Rac1, whereas ROCK inhibitors act downstream and exhibit broader kinase inhibition profiles [2]. This scenario is essential for studies mapping RhoA-specific versus Rho-family-wide signaling contributions in cell migration, cytoskeletal dynamics, or transcriptional regulation.

Breast Cancer Mammosphere and Cancer Stem Cell Selectivity Studies

Cancer biology groups evaluating compounds for preferential activity against malignant breast epithelial cells versus normal mammary epithelium should employ Rhosin hydrochloride. It selectively reduces MCF-7 breast cancer mammosphere number and size while sparing MCF-10A non-cancerous mammospheres, with an EC50 of 30-50 μM for RhoA/p-MLC1 inhibition in the cancerous mammospheres . This application extends to invasion and migration assays in RhoC-expressing mammary epithelial cells and in vivo lung metastasis models using B16BL6 melanoma or 4T1 breast cancer cells .

Neurite Outgrowth and Stress Resilience Research in Neuroscience

Neuroscience investigators studying RhoA's role in neuronal morphology, synaptic plasticity, or stress-related disorders should consider Rhosin hydrochloride. The compound induces neurite outgrowth in PC12 cells in synergy with nerve growth factor (NGF) [3] and promotes stress resiliency by enhancing D1-medium spiny neuron plasticity while reducing hyperexcitability in chronic social defeat stress models [4]. These dual neuronal effects—promoting structural plasticity while normalizing circuit excitability—are mechanistically linked to Rhosin's specific inhibition of RhoA-GEF interaction without affecting Cdc42 or Rac1 signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhosin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.